The primary application of Borapetoside E currently being investigated is its potential as an antidiabetic agent. [, ] In vivo studies using high-fat-diet-induced type 2 diabetes mice models demonstrated that Borapetoside E administration improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption. [] The observed effects were comparable to, and in some cases, even better than those of metformin, a widely used first-line medication for type 2 diabetes. [] Additionally, Borapetoside E was found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis in both the liver and adipose tissue. [] These findings suggest that Borapetoside E could potentially address both hyperglycemia and hyperlipidemia, two key metabolic abnormalities associated with type 2 diabetes.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7